Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro-
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Overview
Description
Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro- is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties . The presence of the trifluoroacetamide group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro- typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as a potential antibiotic .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been shown to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro- involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain bacteria .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide (DMA): A widely used solvent in organic synthesis, but lacks the biological activity of the target compound.
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties, but without the trifluoroacetamide group.
Acetylacetone: Used in the synthesis of acetamide derivatives but does not possess the same biological activities.
Uniqueness
The uniqueness of Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro- lies in its combination of the trifluoroacetamide group with the sulfonamide and thiadiazole moieties. This unique structure imparts enhanced stability, reactivity, and a broad spectrum of biological activities, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
501-84-8 |
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Molecular Formula |
C4H3F3N4O3S2 |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H3F3N4O3S2/c5-4(6,7)1(12)9-2-10-11-3(15-2)16(8,13)14/h(H2,8,13,14)(H,9,10,12) |
InChI Key |
GKYWPHMNSHQGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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